SIAIS178 Exhibits Improved Kinase Selectivity Profile Versus Parent Inhibitor Dasatinib
SIAIS178 demonstrates an improved kinase selectivity profile compared to its parent warhead dasatinib, as evaluated by KINOME Scan. This differentiation is critical because dasatinib is a known multi-kinase inhibitor with significant off-target activity, whereas SIAIS178's PROTAC architecture refines its target engagement spectrum [1]. The specific quantitative fold-selectivity values for individual off-target kinases are detailed in the primary J. Med. Chem. publication [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Improved selectivity (fewer off-target kinase hits) |
| Comparator Or Baseline | Dasatinib (broader multi-kinase inhibition profile) |
| Quantified Difference | Qualitative improvement; detailed fold-selectivity per kinase available in source publication |
| Conditions | KINOME Scan evaluation |
Why This Matters
For experiments requiring BCR-ABL pathway interrogation without confounding multi-kinase inhibition, SIAIS178 offers cleaner target engagement than dasatinib, reducing data interpretation complexity.
- [1] IUPHAR/BPS Guide to Pharmacology. SIAIS178 Ligand Page. View Source
- [2] Zhao, Q., Ren, C., Liu, L., Chen, J., Shao, Y., Sun, N., ... & Jiang, B. (2019). Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 62(20), 9281-9298. View Source
